5-(Pyridin-4-yl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine
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Overview
Description
5-(Pyridin-4-yl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine is a heterocyclic compound featuring a pyridine ring fused to a hexahydrobenzo[a]phenanthridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-4-yl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of steps involving:
Formation of the Intermediate: Reacting a pyridine derivative with a suitable aldehyde or ketone to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a catalyst, such as a Lewis acid, to form the hexahydrobenzo[a]phenanthridine core.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring or other reactive sites, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for amination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-(Pyridin-4-yl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as a neuroprotective agent. Studies have indicated its ability to inhibit the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases like Parkinson’s disease .
Medicine
In medicine, this compound derivatives are being investigated for their therapeutic potential. They may serve as lead compounds for developing drugs targeting neurological disorders and other diseases.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine involves its interaction with molecular targets such as alpha-synuclein. By binding to this protein, the compound can inhibit its aggregation, thereby preventing the formation of toxic fibrils that contribute to neurodegeneration . Additionally, it may modulate other pathways involved in oxidative stress and inflammation, further contributing to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-4-yl)-1,2,4-triazole: Another compound with a pyridine ring, known for its neuroprotective properties.
5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Exhibits antimycobacterial activity and has been studied for its potential in treating tuberculosis.
Uniqueness
5-(Pyridin-4-yl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine stands out due to its unique hexahydrobenzo[a]phenanthridine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H20N2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-pyridin-4-yl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine |
InChI |
InChI=1S/C22H20N2/c1-2-6-17-15(5-1)9-10-20-21(17)18-7-3-4-8-19(18)22(24-20)16-11-13-23-14-12-16/h1-2,5-6,9-14,22,24H,3-4,7-8H2 |
InChI Key |
BQVPZTJCYCAYOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=NC=C5 |
Origin of Product |
United States |
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